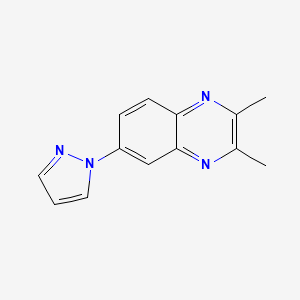
3-(1-Methylpyrrolidin-2-yl)-6,7-dihydro-1H-indazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methylpyrrolidin-2-yl)-6,7-dihydro-1H-indazol-4(5H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring fused to an indazole moiety, which contributes to its distinctive properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpyrrolidin-2-yl)-6,7-dihydro-1H-indazol-4(5H)-one typically involves the formation of the pyrrolidine ring followed by the construction of the indazole core. One common method involves the reaction of 1-methylpyrrolidine with appropriate indazole precursors under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and catalysts like triethylamine or palladium complexes to facilitate the cyclization and formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microreactors and automated systems allows for precise control over reaction parameters, leading to consistent and scalable production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Methylpyrrolidin-2-yl)-6,7-dihydro-1H-indazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or alkyl groups are introduced
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under various solvent conditions
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups attached to the indazole or pyrrolidine rings .
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(1-Methylpyrrolidin-2-yl)-6,7-dihydro-1H-indazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylpyrrolidin-2-yl derivatives: Compounds with similar pyrrolidine structures but different substituents.
Indazole derivatives: Compounds with variations in the indazole ring, leading to different chemical and biological properties
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C12H17N3O |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
3-(1-methylpyrrolidin-2-yl)-1,5,6,7-tetrahydroindazol-4-one |
InChI |
InChI=1S/C12H17N3O/c1-15-7-3-5-9(15)12-11-8(13-14-12)4-2-6-10(11)16/h9H,2-7H2,1H3,(H,13,14) |
Clé InChI |
KYVUSLKQRMAHBZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC1C2=NNC3=C2C(=O)CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11885254.png)
![6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11885258.png)








![6-(4-Methoxyphenyl)-1-oxaspiro[2.5]octane](/img/structure/B11885309.png)

